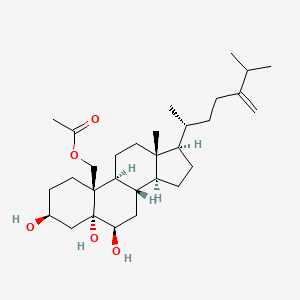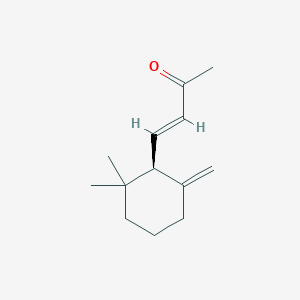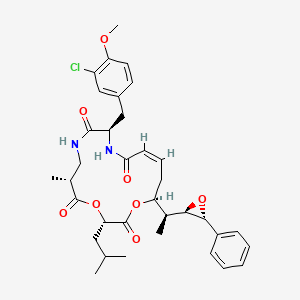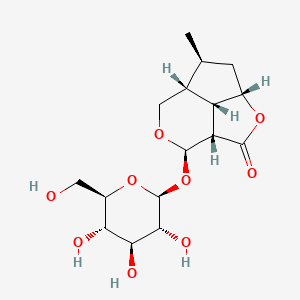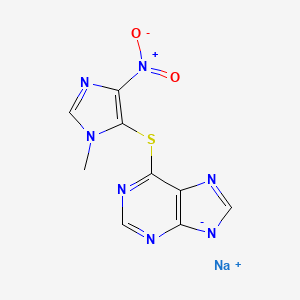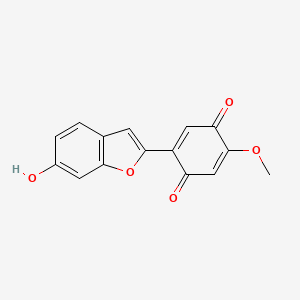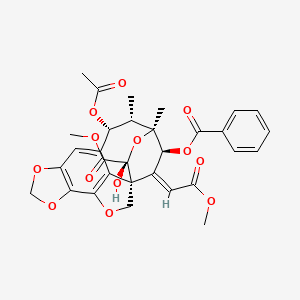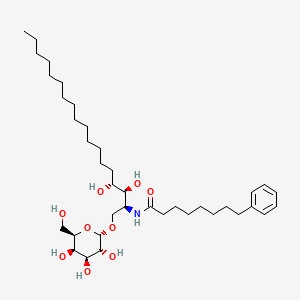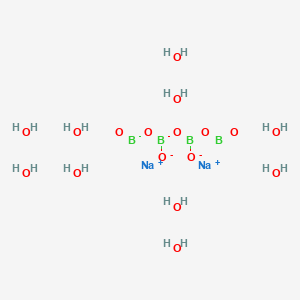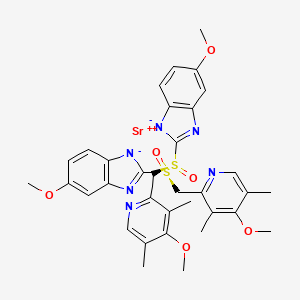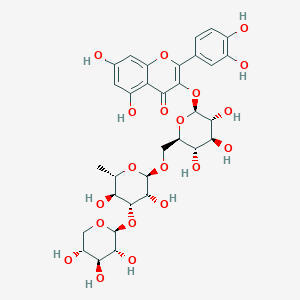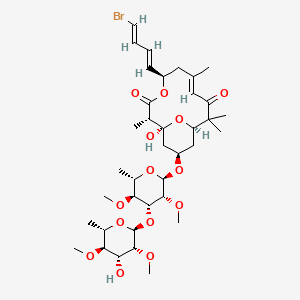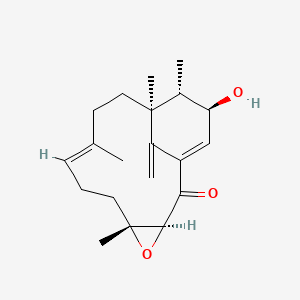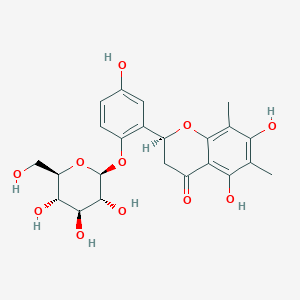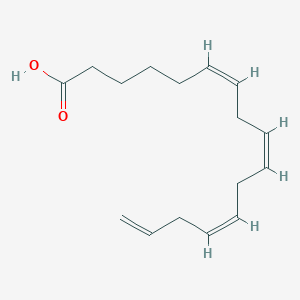
(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6Z,9Z,12Z,15Z-hexadecatetraenoic acid is a long-chain fatty acid.
Scientific Research Applications
Synthesis and Metabolic Probes
- Synthesis for Biosynthetic Studies : A study describes the synthesis of (6Z,9Z,12Z,15-hexadecatetraenoic acid), focusing on its application in biosynthetic studies on diatoms. This synthesis, including labeled variants, provides metabolic probes for examining the chemical defense mechanisms in algae such as Thalassiosira rotula (Pohnert, Adolph, & Wichard, 2004).
Biological Activity
- Antibacterial Properties : Isolated compounds from the diatom Navicula delognei, including (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid, have shown significant antibacterial activity against various bacteria like Staphylococcus aureus and Salmonella typhimurium (Findlay & Patil, 1984).
- Role in Moth Pheromones : This fatty acid and its derivatives are involved in moth pheromone biosynthesis, as evidenced by studies on geometrid females and other Lepidoptera species. These findings highlight its role in insect communication and mating behaviors (Yamakawa et al., 2009).
Nutritional Studies
- Effects on Lipid Content in Mice : Research examining the effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4n-1) on lipid content and fatty acid composition in mice reveals its potential influence on plasma and liver lipid content, suggesting its importance in nutritional science (Hosomi et al., 2021).
Chemical Defense Mechanisms in Algae
- Role in Algae Defense : The acid has been identified as a key component in the defense mechanisms of various algae species, indicating its significance in marine biology and ecology (Mikhailova et al., 1995).
Applications in Pheromone Synthesis
- Synthesis of Moth Pheromones : Its use in the synthesis of moth pheromones demonstrates its relevance in studies related to insect behavior and pest control (Wang et al., 2010).
Lipid Peroxidation Markers
- Markers for Lipid Peroxidation : Derivatives of this fatty acid, such as 9-HODE and 13-HODE, serve as markers for lipid peroxidation, crucial in understanding oxidative stress and related diseases (Spiteller & Spiteller, 1997).
properties
CAS RN |
86995-95-1 |
|---|---|
Product Name |
(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acid |
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8,10-11H,1,3,6,9,12-15H2,(H,17,18)/b5-4-,8-7-,11-10- |
InChI Key |
OKBAWLHHZWRDBE-YSTUJMKBSA-N |
Isomeric SMILES |
C=CC/C=C\C/C=C\C/C=C\CCCCC(=O)O |
SMILES |
C=CCC=CCC=CCC=CCCCCC(=O)O |
Canonical SMILES |
C=CCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



